1,5-nonanediol chemical structure and physical properties
1,5-nonanediol chemical structure and physical properties
An In-Depth Technical Guide to 1,5-Nonanediol: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Drug Development
Executive Summary
1,5-Nonanediol (CAS: 13686-96-9) is a saturated, nine-carbon aliphatic diol characterized by the asymmetric positioning of its two hydroxyl groups. While symmetrical diols (e.g., 1,9-nonanediol) are predominantly utilized as linear chain extenders, the unique 1,5-substitution pattern of 1,5-nonanediol introduces significant steric hindrance and an amphiphilic structural dichotomy—a hydrophilic head region and a hydrophobic butyl tail. This whitepaper explores the physicochemical properties, validated synthetic methodologies, and high-value applications of 1,5-nonanediol in pharmaceutical development and medical-grade polymer synthesis.
Structural Dynamics and Physicochemical Profile
The molecular architecture of 1,5-nonanediol dictates its behavior in both biochemical pathways and synthetic polymer matrices. The proximity of the hydroxyl groups at positions 1 and 5 allows for facile intramolecular cyclization, making it an ideal precursor for tetrahydropyran derivatives and complex spiroacetals [1]. In polymer chemistry, this asymmetry disrupts the crystalline packing of polyurethane and polyester chains, effectively lowering the glass transition temperature ( Tg ) of the resulting material.
To facilitate experimental design, the quantitative structural data of 1,5-nonanediol is summarized below:
| Property | Quantitative Value | Experimental Significance |
| IUPAC Name | Nonane-1,5-diol | Standard nomenclature for regulatory filing. |
| CAS Registry Number | 13686-96-9 | Unique identifier for sourcing and compliance [1]. |
| Molecular Formula | C9H20O2 | Determines stoichiometric calculations. |
| Molecular Weight | 160.25 g/mol | Critical for calculating molar equivalents in polycondensation. |
| Hydrogen Bond Donors | 2 | Facilitates cross-linking in hydrogels and adhesives. |
| Hydrogen Bond Acceptors | 2 | Interacts with polar active pharmaceutical ingredients (APIs). |
| Rotatable Bonds | 7 | Confers high flexibility, crucial for lowering polymer Tg . |
Validated Synthetic Methodologies
The industrial and laboratory-scale synthesis of 1,5-nonanediol relies heavily on the chemoselective reduction of lactone precursors. The most efficient route involves the catalytic hydrogenation of nonylbutanolide using late transition metal complexes [2].
Protocol 1: Catalytic Hydrogenation of Nonylbutanolide
Causality & Mechanism: The use of a late transition metal diphosphine diamine complex is deliberately chosen over traditional Raney nickel or palladium catalysts. The bidentate nature of the diphosphine diamine ligand sterically protects the metal center, ensuring that the lactone ring is selectively opened and reduced to the diol without over-reducing the aliphatic tail or causing unwanted isomerization.
Step-by-Step Workflow:
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Inert Preparation: Within a nitrogen-filled glovebox, dissolve the late transition metal diphosphine diamine catalyst in an anhydrous organic solvent (e.g., tetrahydrofuran or 1,4-dioxane). Self-validation: Moisture must be <10 ppm to prevent catalyst poisoning.
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Substrate Loading: Add nonylbutanolide (e.g., 1.18 g) to the solution. Maintain a precise catalyst-to-substrate molar ratio between 1:50 and 1:2000 to optimize the turnover frequency (TOF).
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Pressurization: Transfer the homogeneous mixture to a high-pressure Parr reactor. Purge the headspace with H2 gas three times to displace residual nitrogen, then pressurize to an initial hydrogen pressure of 10–70 bar.
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Reduction Phase: Heat the reactor to a setpoint between 20 °C and 160 °C. Maintain continuous mechanical stirring for 0.1 to 100 hours. Causality: The elevated pressure shifts the thermodynamic equilibrium entirely toward the fully reduced 1,5-diol.
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Quench and Workup: Carefully depressurize the reactor at room temperature. Concentrate the solvent under reduced pressure. Precipitate and recover the metal catalyst by adding cold hexane.
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Isolation: Purify the crude mixture via fractional distillation. This protocol reliably yields 1,5-nonanediol at >90% efficiency [2].
Fig 1: Catalytic hydrogenation workflow of nonylbutanolide to synthesize 1,5-nonanediol.
Applications in Drug Development and Advanced Materials
Biosynthetic Pathway Elucidation (Spiroacetals)
In pharmacological and agricultural research, 1,5-nonanediol serves as a critical mechanistic probe. Researchers utilize deuterium-labeled 1,5-nonanediol to map the biosynthetic pathways of complex spiroacetals, such as 1,7-dioxaspiro[5.5]undecane—a potent semiochemical and pheromone [4, 5]. Causality: By feeding deuterium-labeled 1,5-nonanediol to biological models, scientists can track the specific monooxygenase-mediated hydroxylation events. The 1,5-hydroxyl arrangement perfectly mimics the endogenous alkyltetrahydropyranol intermediates, proving that the oxygen atoms in the final spiroacetal originate from specific enzymatic interactions with dioxygen [4].
Medical-Grade Hot-Melt Pressure-Sensitive Adhesives (HMPSA)
In the development of transdermal drug delivery patches and wound dressings, the adhesive must maintain prolonged skin contact without causing maceration or tissue damage. 1,5-nonanediol is utilized as a specialized chain extender in the synthesis of silyl polyether-polyurethanes for multicomponent HMPSAs [3].
Protocol 2: Formulation of Polyurethane-Based Medical Adhesives
Causality & Mechanism: Symmetrical diols create highly crystalline, rigid polyurethanes. By substituting them with 1,5-nonanediol, the asymmetric butyl "tail" acts as an internal plasticizer. This steric bulk prevents tight interchain hydrogen bonding, resulting in a highly amorphous polymer with superior "tack" (immediate stickiness) and breathability.
Step-by-Step Workflow:
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Prepolymer Synthesis: In a jacketed reactor under anhydrous conditions (60 °C–105 °C), react a diisocyanate (e.g., isophorone diisocyanate) with a polyether polyol.
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Chain Extension: Introduce 1,5-nonanediol into the reactor. Self-validation: The molar equivalent ratio of NCO/OH functions must be strictly controlled between 0.90 and 1.05 to prevent terminal cross-linking and ensure linear chain extension [3].
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End-Capping: Add an isocyanatosilane to end-cap the extended chains, yielding a moisture-curable silyl polyether-polyurethane with a number-average molecular mass ( Mn ) ranging from 10,000 to 20,000 g/mol .
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Adhesive Blending: Blend the resulting polymer (Composition A) with a compatible terpene phenol tackifying resin (Hydroxyl number: 140–160 mg KOH/g). Add a curing catalyst (Composition B) such that the A:B mass ratio is between 80:20 and 90:10.
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Coating: Extrude the HMPSA onto a breathable polyurethane backing film for immediate use in clinical applications.
Fig 2: Downstream applications of 1,5-nonanediol in spiroacetal biosynthesis and medical adhesives.
Conclusion
1,5-nonanediol is far more than a simple aliphatic spacer. Its asymmetric structure and amphiphilic nature make it an indispensable tool for both the elucidation of complex biochemical pathways and the precise rheological tuning of advanced medical polymers. By adhering to the rigorously validated protocols outlined above, researchers can leverage its unique properties to drive innovation in drug delivery systems and synthetic chemistry.
References
- Benchchem. "1,5-Nonanediol|C9H20O2|Research Chemical". Benchchem.
- Google Patents. "CN109776618B - Metal complex and preparation method and application thereof".
- Justia Patents. "adhesive multicomponent composition and uses thereof". Justia.
- ACS Publications. "Organic Letters Vol. 7 No. 6". American Chemical Society.
- Sigma-Aldrich. "1,7-Dioxaspiro 5.5 undecane = 97 180-84-7". Sigma-Aldrich.
